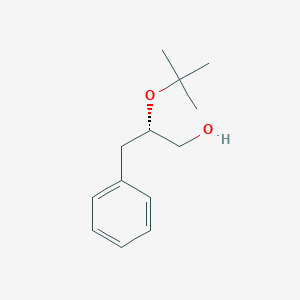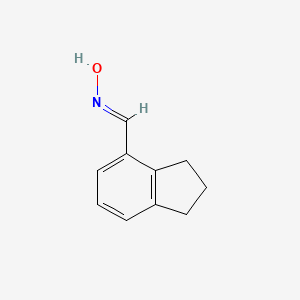
Potassium trifluoro(3-oxobutyl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Potassium trifluoro(3-oxobutyl)boranuide typically involves the reaction of trifluoroborane with a suitable precursor under controlled conditions. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound .
Analyse Chemischer Reaktionen
Potassium trifluoro(3-oxobutyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-oxobutyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, including its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Potassium trifluoro(3-oxobutyl)boranuide involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(3-oxobutyl)boranuide can be compared with other similar compounds, such as:
- Potassium trifluoro(vinyl)boranuide
- Potassium trifluoro(phenyl)boranuide
- Potassium trifluoro(methyl)boranuide
These compounds share similar structural features but differ in their reactivity and applications.
Eigenschaften
Molekularformel |
C4H7BF3KO |
|---|---|
Molekulargewicht |
178.00 g/mol |
IUPAC-Name |
potassium;trifluoro(3-oxobutyl)boranuide |
InChI |
InChI=1S/C4H7BF3O.K/c1-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1 |
InChI-Schlüssel |
XVUROYILZRZDJO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC(=O)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)


![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)

![tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)
